molecular formula C15H13FN2O2 B5738916 N-(2-acetamidophenyl)-2-fluorobenzamide

N-(2-acetamidophenyl)-2-fluorobenzamide

Cat. No.: B5738916
M. Wt: 272.27 g/mol
InChI Key: VIOGZNQUWJHCSP-UHFFFAOYSA-N
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Description

N-(2-Acetamidophenyl)-2-fluorobenzamide (C₁₅H₁₃FN₂O₂, MW 272.28) is a fluorinated benzamide derivative featuring an acetamido group (-NHCOCH₃) at the 2-position of the aniline ring and a fluorine atom at the 2-position of the benzoyl ring.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOGZNQUWJHCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidophenyl)-2-fluorobenzamide typically involves the following steps:

    Acetylation of 2-aminophenol: The initial step involves the acetylation of 2-aminophenol to form 2-acetamidophenol. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Formation of 2-fluorobenzoyl chloride: The next step involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: Finally, the 2-acetamidophenol is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-acetamidophenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

Fluorinated benzamides exhibit distinct structural behaviors depending on halogen substitution patterns. For example:

Compound Substituents (Benzoyl/Aniline) Key Structural Features
Fo23 (C₁₃H₈F₃NO) 2-F / 2,3-diF Coplanar aromatic rings (interplanar angle: 0.5°); 1D amide-amide H-bonding (N1···O1 = 3.092 Å) .
Fo24 (C₁₃H₈F₃NO) 2-F / 2,4-diF Similar coplanarity (interplanar angle: 0.7°); 1D H-bonding along b-axis (N1···O1 = 3.092 Å) .
N-(4-Acetamidophenyl)-2-fluorobenzamide 2-F / 4-acetamido Likely planar aromatic rings; acetamido group may introduce additional H-bond donors/acceptors .

The acetamido group in N-(2-acetamidophenyl)-2-fluorobenzamide is expected to enhance hydrogen-bonding networks compared to purely fluorinated analogs. For instance, Fo23 and Fo24 form 1D chains via amide-amide interactions, while the acetamido group could enable 2D or 3D networks through N-H···O and C=O···H-N interactions .

Halogen Interactions and Conformational Flexibility

Fluorine's electronegativity and small atomic radius influence molecular conformation and packing:

  • Fo23/Fo24 : Intramolecular N-H···F interactions (2.12–2.57 Å) stabilize planar conformations. C-F···C ring stacking (3.15–3.40 Å) further stabilizes crystal lattices .
  • Chloro/Bromo analogs : Larger halogens (Cl, Br) increase steric bulk, reducing coplanarity and favoring twisted amide conformations. For example, 2-bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) exhibits a 12° interplanar angle between aromatic rings .

Physicochemical Properties

Fluorine substitution significantly impacts solubility, melting points, and bioavailability:

Compound Melting Point (°C) ¹⁹F NMR Shifts (ppm) logP (Predicted)
Fo23 110–112 -114, -115, -118 2.8
Fo24 110–112 -114, -115, -118 2.7
N-(4-Acetamidophenyl)-2-fluorobenzamide N/A N/A 3.4 (Calculated)

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